molecular formula C38H42B2O4 B3177308 2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1447669-03-5

2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No. B3177308
CAS RN: 1447669-03-5
M. Wt: 584.4 g/mol
InChI Key: SIBUCPJWEIWPQT-UHFFFAOYSA-N
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Description

This compound, also known as 2,2’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is an organic compound . It is a type of aggregation-induced emission luminogens (AIEgens) such as tetraphenylethene (TPE) functionalized with boronic acids .


Synthesis Analysis

The compound has been synthesized through reductive amination, using 4,4’- (2,2-diphenylethene-1,1-diyl)dibenzaldehyde in combination with benzylamine . It is also used as an analytical reagent .


Molecular Structure Analysis

The molecular formula of the compound is C38H42B2O4 . The molecular weight is 584.35968 .


Chemical Reactions Analysis

The compound is known to form luminogen (TPE-BA) which can form oligoboronates with D-glucose . It is also used in the synthesis of aggregation-induced emission (AIE) molecules .

Scientific Research Applications

Polymerization and Material Synthesis

Research indicates that compounds like 2,2'-diphenylethene-1,1-diyl derivatives are pivotal in the synthesis of various polymers and materials. Morton et al. (2014) synthesized tetrasubstituted alkenes with geminal 2-indenyl substituents, which were metallated to form a new class of ansa titanium and zirconium metallocene complexes. These complexes demonstrated significant activity in the polymerization of ethylene and copolymerization with 1-hexene, highlighting their potential in material synthesis (Morton et al., 2014).

Raghu et al. (2007) explored the synthesis and characterization of novel polyurethanes based on phenylenebis derivatives. These polyurethanes displayed unique acoustic properties and solubility parameters, making them potential candidates for various industrial applications (Raghu et al., 2007).

Electronics and Optoelectronics

Research on electron transport materials has also leveraged such compounds. Xiangdong et al. (2017) developed an efficient synthesis process for an electron transport material, demonstrating the role of diphenylethene-1,1-diyl derivatives in the materials field, especially in the synthesis of triphenylene-based electron transport materials (Xiangdong et al., 2017).

Meena et al. (2018) reported on the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units for organic solar cell applications. This study underscored the potential of such compounds in advancing solar cell technology (Meena et al., 2018).

Catalyst and Reagent Development

The compound has been used in the development of catalysts and reagents. Zhou & Kawakami (2005) found tris(pentafluorophenyl)borane to be an effective catalyst in synthesizing optically pure and completely diisotactic poly(siloxane)s, demonstrating the versatility of phenyl- and naphthyl-substituted derivatives in catalytic processes (Zhou & Kawakami, 2005).

Future Directions

The compound has potential applications in the field of analytical reagents . It is also used in the synthesis of aggregation-induced emission (AIE) molecules, which have potential applications in various fields .

properties

IUPAC Name

2-[4-[2,2-diphenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42B2O4/c1-35(2)36(3,4)42-39(41-35)31-23-19-29(20-24-31)34(33(27-15-11-9-12-16-27)28-17-13-10-14-18-28)30-21-25-32(26-22-30)40-43-37(5,6)38(7,8)44-40/h9-26H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBUCPJWEIWPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 3
Reactant of Route 3
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 4
Reactant of Route 4
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 6
Reactant of Route 6
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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